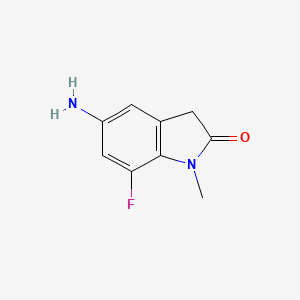
2,5-Pyridinedimethanol, 6-methyl-
概要
説明
2,5-Pyridinedimethanol, 6-methyl-: is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyridine, featuring two hydroxymethyl groups at the 2 and 5 positions and a methyl group at the 6 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Pyridinedimethanol, 6-methyl- typically involves the oxidation of 2,5-dimethylpyridine to form 2,5-pyridinedicarboxylic acid, followed by reduction to yield the desired dimethanol compound. The oxidation step can be achieved using potassium permanganate (KMnO4) under reflux conditions . The resulting dicarboxylic acid is then reduced using sodium borohydride (NaBH4) in the presence of iodine (I2) to obtain 2,5-Pyridinedimethanol, 6-methyl- with a high yield .
Industrial Production Methods: In an industrial setting, the production of 2,5-Pyridinedimethanol, 6-methyl- can be scaled up by optimizing the reaction conditions to ensure safety, efficiency, and cost-effectiveness. This involves using large-scale reactors with precise temperature and pressure controls, as well as continuous monitoring of the reaction progress to maximize yield and purity.
化学反応の分析
Types of Reactions: 2,5-Pyridinedimethanol, 6-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: 2,5-Pyridinedicarboxylic acid.
Reduction: 2,5-Pyridinedimethanol.
Substitution: 2,5-Dihalogenated pyridine derivatives.
科学的研究の応用
2,5-Pyridinedimethanol, 6-methyl- has several applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes and catalysts.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 2,5-Pyridinedimethanol, 6-methyl- involves its interaction with specific molecular targets and pathways. As a ligand, it coordinates with metal ions to form complexes that can catalyze various chemical reactions. These complexes can activate or inhibit specific enzymes or pathways, leading to desired chemical transformations .
類似化合物との比較
2,6-Pyridinedimethanol: Similar structure but with hydroxymethyl groups at the 2 and 6 positions.
2,5-Pyridinedicarboxylic acid: An oxidized form with carboxylic acid groups instead of hydroxymethyl groups.
2,5-Dimethylpyridine: A precursor in the synthesis of 2,5-Pyridinedimethanol, 6-methyl-.
Uniqueness: 2,5-Pyridinedimethanol, 6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for the synthesis of specialized ligands and catalysts, as well as for exploring new chemical reactivities and applications.
特性
IUPAC Name |
[6-(hydroxymethyl)-2-methylpyridin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-7(4-10)2-3-8(5-11)9-6/h2-3,10-11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGRREWCVJPHFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607212 | |
| Record name | (6-Methylpyridine-2,5-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87511-98-6 | |
| Record name | (6-Methylpyridine-2,5-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![{3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid](/img/structure/B3359727.png)






![4-Aminopyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B3359783.png)

